



Introduction to 5-Methoxytryptophol and the Rationale for Deuteration

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Compound of Interest

Compound Name: 5-Methoxytryptophol-benzene-d4

Cat. No.: B15558695

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5-Methoxytryptophol (5-MTOH) is a naturally occurring indoleamine produced in the pineal gland as a metabolite of melatonin.[1][2] It exhibits a variety of physiological and pharmacological effects, including involvement in circadian rhythms, reproductive processes, and demonstrating immunomodulatory, antitumor, and antioxidant properties.[3]

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategic approach in drug development to enhance a molecule's pharmacokinetic profile.[4][5] This modification can lead to a stronger chemical bond (C-D versus C-H), which can slow down metabolic processes, thereby potentially increasing the drug's half-life and bioavailability.[4] For a biologically active compound like 5-MTOH, deuteration could prolong its therapeutic effects.

Chemical and Physical Properties

The following tables summarize the known chemical and physical properties of 5-Methoxytryptophol and the projected properties of its deuterated analogue. The properties for the deuterated form are estimations based on the non-deuterated compound and the general principles of isotopic substitution.

Table 1: General Chemical Properties



| Property | 5-Methoxytryptophol | Deuterated 5- Methoxytryptophol (d-5- MTOH) |
|------------------|---|--|
| Chemical Formula | C11H13NO2[1][2][6] | C11H9D4NO2 (for a d4 analog) |
| Molecular Weight | 191.23 g/mol [6] | Approx. 195.25 g/mol (for a d ₄ analog) |
| CAS Number | 712-09-4[1][2][6] | Not available |
| Synonyms | 5-MTOH, 5-MTP, 5-methoxy- 1H-indole-3-ethanol[1][2][6] | Deuterated 5-MTOH |

Table 2: Physicochemical Properties

| Property | 5-Methoxytryptophol | Deuterated 5- Methoxytryptophol (d-5- MTOH) |
|----------------------------|--|---|
| Melting Point | Not available | Expected to be similar to the non-deuterated form[7][8] |
| Boiling Point | Not available | Expected to be slightly higher than the non-deuterated form[7][8] |
| Solubility | Ethanol: ~30 mg/mLDMSO: ~30 mg/mLDMF: ~30 mg/mLPBS (pH 7.2): ~0.3 mg/mL[1][2] | Expected to be very similar to the non-deuterated form |
| UV/Vis Spectroscopy (λmax) | 224, 277 nm[1][2] | Expected to be identical to the non-deuterated form |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis, purification, and analysis of deuterated 5-Methoxytryptophol.



Synthesis of Deuterated 5-Methoxytryptophol

A potential route for the synthesis of deuterated 5-Methoxytryptophol would involve the reduction of a deuterated ester precursor.

Protocol:

- Preparation of Deuterated Precursor: 5-Methoxyindole-3-acetic acid is esterified and then reduced using a deuterium source like lithium aluminum deuteride (LiAlD4) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
- Reaction: The ester of 5-methoxyindole-3-acetic acid is dissolved in anhydrous THF under an inert atmosphere (e.g., argon). The solution is cooled to 0°C.
- A solution of LiAlD₄ in THF is added dropwise to the cooled ester solution. The reaction
 mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred
 for an additional 4 hours.
- Quenching: The reaction is carefully quenched by the sequential addition of water and then a sodium hydroxide solution at 0°C.
- Extraction: The resulting mixture is filtered, and the filtrate is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using a
 gradient of hexane and ethyl acetate to yield deuterated 5-Methoxytryptophol.

Analytical Characterization

The successful synthesis and purity of deuterated 5-Methoxytryptophol must be confirmed using a combination of analytical techniques.[9]

- 3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR: To confirm the positions of deuteration, the ¹H NMR spectrum of the deuterated compound is compared to that of the non-deuterated standard. The absence or significant reduction of a proton signal indicates deuterium substitution at that position.[9]



- ²H NMR: A deuterium NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions, providing direct evidence of deuteration.
- ¹³C NMR: The ¹³C NMR spectrum can also be informative, as carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern and a slight upfield shift.

Protocol:

- Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Acquire ¹H, ²H, and ¹³C NMR spectra using a high-field NMR spectrometer.
- Compare the spectra of the deuterated sample with the non-deuterated 5-Methoxytryptophol standard to identify the sites and extent of deuteration.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the deuterated compound and to assess the isotopic purity.

Protocol:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Analysis: Introduce the sample into a high-resolution mass spectrometer (e.g., LC-MS, GC-MS, or direct infusion ESI-MS).
- Data Interpretation: The mass spectrum will show a molecular ion peak corresponding to the increased mass of the deuterated compound. The isotopic distribution of the molecular ion cluster can be analyzed to determine the degree of deuteration.

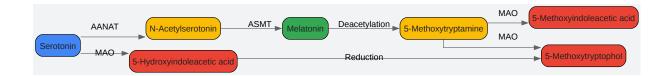
Signaling Pathways and Biological Activity

5-Methoxytryptophol is a metabolite of melatonin and is structurally related to serotonin. Its biological effects are likely mediated through interactions with various receptor systems. The



deuteration of 5-MTOH is not expected to change its primary pharmacological targets but may alter its metabolic stability and duration of action.

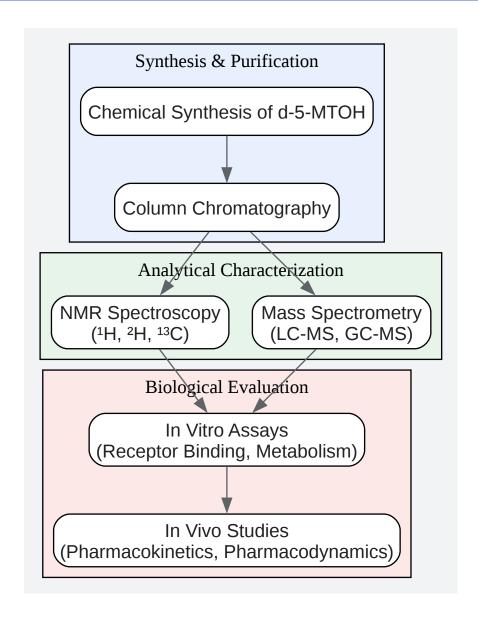
Below are diagrams illustrating the metabolic pathway of 5-Methoxytryptophol and a generalized workflow for its analysis.



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Metabolic pathway of melatonin to 5-Methoxytryptophol.





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